molecular formula C8H6F3N B3188267 5-(Trifluoromethyl)-2-vinylpyridine CAS No. 204569-89-1

5-(Trifluoromethyl)-2-vinylpyridine

Cat. No.: B3188267
CAS No.: 204569-89-1
M. Wt: 173.13 g/mol
InChI Key: MJCNJWLJTBXLFW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-vinylpyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in recent years due to their applications in agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Mechanism of Action

The mechanism of action of trifluoromethylpyridines is not fully elucidated, but it appears to involve the inhibition of viral replication . Trifluoromethylpyridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate .

Safety and Hazards

The safety data sheets for similar compounds suggest that trifluoromethyl compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled . They should be handled with appropriate protective equipment and used only in well-ventilated areas .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Properties

CAS No.

204569-89-1

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

2-ethenyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h2-5H,1H2

InChI Key

MJCNJWLJTBXLFW-UHFFFAOYSA-N

SMILES

C=CC1=NC=C(C=C1)C(F)(F)F

Canonical SMILES

C=CC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of vinylmagnesium bromide in THF (1M, 7.38 mL, 7.38 mmol) in THF (29 mL) was added anhydrous zinc bromide (1.66 g, 7.38 mmol) at −78° C. After one hour at this temperature, the mixture was warmed to room temperature. After one hour, tetrakis(triphenylphosphine)palladium(0) (147 mg) and 2-bromo-5-trifluoromethylpyridine (1 g, 4.42 mmol) were added and the mixture heated at 50° C. for 5.25 hours. The mixture was diluted with ammonium chloride solution (10%, 29 mL) and extracted with ethyl acetate (70 mL×2). The combined organic extracts were dried over magnesium sulphate, evaporated and purified by column chromatography (SPE column, silica), eluting with cyclohexane, followed by cyclohexane/ethyl acetate (95:5 v/v), then (9:1 v/v). This afforded the title compound.
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0 (± 1) mol
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29 mL
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1.66 g
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7.38 mL
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solvent
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29 mL
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1 g
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147 mg
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